4-Bromo-N-hydroxybenzenesulfonamide
Overview
Description
4-Bromo-N-hydroxybenzenesulfonamide, also known as NHBS, is an organic compound that is used in scientific research for its unique properties. It is a sulfonamide derivative that has gained attention due to its potential as a therapeutic agent in the treatment of various diseases. In
Mechanism Of Action
The mechanism of action of 4-Bromo-N-hydroxybenzenesulfonamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the extracellular fluid, making it more acidic. The acidic environment inhibits the activity of inflammatory mediators, leading to a decrease in inflammation.
Biochemical And Physiological Effects
4-Bromo-N-hydroxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions, leading to a decrease in pH. 4-Bromo-N-hydroxybenzenesulfonamide has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 4-Bromo-N-hydroxybenzenesulfonamide is its ability to inhibit the activity of carbonic anhydrase, which makes it a useful tool in the study of acid-base balance in the body. However, 4-Bromo-N-hydroxybenzenesulfonamide has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
4-Bromo-N-hydroxybenzenesulfonamide has shown promise as a potential therapeutic agent for the treatment of various diseases. Future research should focus on the development of more potent and selective inhibitors of carbonic anhydrase, as well as the evaluation of the safety and efficacy of 4-Bromo-N-hydroxybenzenesulfonamide in clinical trials. Additionally, the potential of 4-Bromo-N-hydroxybenzenesulfonamide as a diagnostic tool for the detection of inflammatory diseases should be explored.
Conclusion:
In conclusion, 4-Bromo-N-hydroxybenzenesulfonamide is a sulfonamide derivative that has gained attention due to its potential as a therapeutic agent in the treatment of various diseases. It has been extensively used in scientific research due to its unique properties, including its ability to inhibit the activity of carbonic anhydrase and its anti-inflammatory properties. While 4-Bromo-N-hydroxybenzenesulfonamide has some limitations, it shows promise as a potential therapeutic agent, and future research should focus on its development and evaluation in clinical trials.
Synthesis Methods
The synthesis of 4-Bromo-N-hydroxybenzenesulfonamide involves the reaction of 4-bromoaniline with chlorosulfonic acid to form the corresponding sulfonamide. The sulfonamide is then treated with sodium hydroxide to obtain 4-Bromo-N-hydroxybenzenesulfonamide. The reaction scheme for the synthesis of 4-Bromo-N-hydroxybenzenesulfonamide is shown below:
Scientific Research Applications
4-Bromo-N-hydroxybenzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. 4-Bromo-N-hydroxybenzenesulfonamide has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-bromo-N-hydroxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3S/c7-5-1-3-6(4-2-5)12(10,11)8-9/h1-4,8-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORUPJYSNWMWCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941675 | |
Record name | 4-Bromo-N-hydroxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-hydroxybenzenesulfonamide | |
CAS RN |
1984-32-3 | |
Record name | Benzenesulfonamide, p-bromo-N-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-N-hydroxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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